molecular formula C14H16N4O3 B2876190 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide CAS No. 2034574-36-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2876190
CAS No.: 2034574-36-0
M. Wt: 288.307
InChI Key: RATLPZLHQBRVSS-UHFFFAOYSA-N
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Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide” is a derivative of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), an organic triazine compound . DMTMM is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It is one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .


Synthesis Analysis

DMTMM is synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM . The synthesis was first reported in 1999 .


Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached . The InChI string for DMTMM is InChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

DMTMM is used in various chemical reactions. It can be used to prepare amides from the corresponding carboxylic acid and amine . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid . It has also been applied to anhydride synthesis .


Physical And Chemical Properties Analysis

DMTMM is a solid with a melting point of 202-207 °C . Its empirical formula is C10H17BF4N4O3 and its molecular weight is 328.07 .

Scientific Research Applications

Amide and Ester Formation

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide has been utilized in the efficient condensation of carboxylic acids and amines, leading to the formation of corresponding amides and esters. This process is facilitated by 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which acts as a condensing agent in various solvents, including methanol, ethanol, and THF. The method is advantageous due to its operation under atmospheric conditions without the need for drying solvents, highlighting its practicality for amide and ester synthesis (Kunishima et al., 1999).

Potential Pesticides

The compound's derivatives have been examined for their potential as pesticides. New powder diffraction data of some N-derivatives have been characterized, showcasing their possible use in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).

Peptidomimetic Synthesis

Its use in synthesizing sterically-hindered peptidomimetics has been demonstrated, where it offered superior control over racemization and N-arylation compared to other reagents, showing its potential in creating complex bioactive molecules (Shieh et al., 2008).

Hyaluronan Modification

The compound has also been employed in modifying hyaluronan (HA) for biomedical applications, enhancing its viscoelastic properties through conjugation with short alkyl moieties. This modification is crucial for developing bioinks and hydrogels for drug delivery and regenerative medicine (Petta et al., 2016).

Antimicrobial and Antiviral Activities

Research has explored the compound's derivatives for antimicrobial and antiviral activities. Certain derivatives have shown moderate activity against viruses, suggesting their potential in developing new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).

Corrosion Inhibition

Triazine derivatives, including those related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, indicating their potential in industrial applications (Singh et al., 2018).

Safety and Hazards

DMTMM is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . Therefore, DMTMM can efficiently cross-link CMC to produce films for food packaging . Future research could explore other potential applications of DMTMM in materials science and other fields.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-13-16-11(17-14(18-13)21-2)9-15-12(19)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATLPZLHQBRVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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